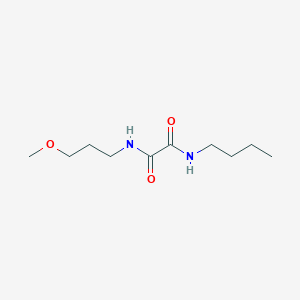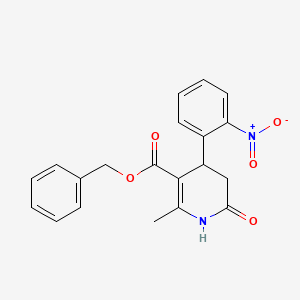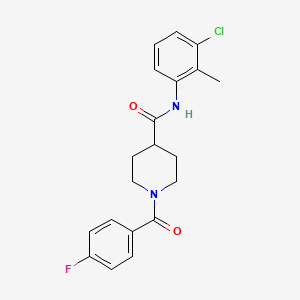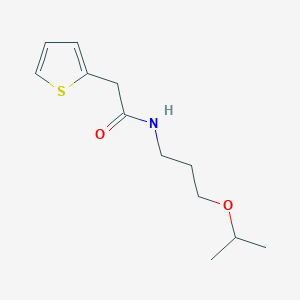
N-butyl-N'-(3-methoxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-N'-(3-methoxypropyl)ethanediamide (NBMPR) is a potent and selective inhibitor of nucleoside transporters. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. NBMPR has been shown to have a high affinity for the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT), which are responsible for the uptake of nucleosides into cells.
作用机制
N-butyl-N'-(3-methoxypropyl)ethanediamide inhibits the uptake of nucleosides into cells by binding to the nucleoside transporters CNT and ENT. It acts as a competitive inhibitor, blocking the binding of nucleosides to the transporter. This results in a decrease in the intracellular concentration of nucleosides and a disruption of nucleoside metabolism.
Biochemical and Physiological Effects
N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by blocking the uptake of nucleosides required for DNA synthesis. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been shown to modulate the immune response by inhibiting the uptake of adenosine, which is an immunosuppressive molecule. Additionally, N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to affect neurotransmitter release by inhibiting the uptake of adenosine and other nucleosides that act as neurotransmitters.
实验室实验的优点和局限性
The advantages of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for nucleoside transporters, which allows for specific inhibition of nucleoside transport. N-butyl-N'-(3-methoxypropyl)ethanediamide is also readily available and can be easily synthesized in the lab. The limitations of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its potential toxicity and off-target effects. N-butyl-N'-(3-methoxypropyl)ethanediamide has been shown to be toxic to some cell types at high concentrations, and it may also inhibit the uptake of other molecules besides nucleosides.
未来方向
There are several future directions for research involving N-butyl-N'-(3-methoxypropyl)ethanediamide. One area of research is the development of new nucleoside transport inhibitors that are more potent and selective than N-butyl-N'-(3-methoxypropyl)ethanediamide. Another area of research is the investigation of the role of nucleoside transport in various disease states, including cancer, immune disorders, and neurological disorders. Additionally, the use of N-butyl-N'-(3-methoxypropyl)ethanediamide in combination with other drugs or therapies may be explored to enhance their efficacy.
合成方法
N-butyl-N'-(3-methoxypropyl)ethanediamide is synthesized by the reaction of 3-methoxypropylamine with di-n-butyl ethanediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure N-butyl-N'-(3-methoxypropyl)ethanediamide.
科学研究应用
N-butyl-N'-(3-methoxypropyl)ethanediamide has been extensively used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. It has been used to investigate the transport of nucleosides in various cell types, including cancer cells, immune cells, and neurons. N-butyl-N'-(3-methoxypropyl)ethanediamide has also been used to study the effects of nucleoside transport inhibitors on the immune response, cancer cell proliferation, and neurotransmitter release.
属性
IUPAC Name |
N-butyl-N'-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-4-6-11-9(13)10(14)12-7-5-8-15-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKEGTWHKZPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-methoxypropyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5236538.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]phenylalaninamide](/img/structure/B5236548.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)